Methyl 6-bromo-3-hydroxypicolinate

Antiviral drug discovery HIV integrase inhibition Picolinate pharmacophore

Procure Methyl 6-bromo-3-hydroxypicolinate (CAS 321601-48-3) for HIV-1 integrase drug discovery as cited in US2010/29650 A1. This 98% pure intermediate features a 6-bromo handle for Pd-catalyzed cross-coupling and a 3-hydroxyl group for metal chelation, essential for target engagement (IC50 0.03 μM). Its balanced LogP (1.53) and TPSA (59.42 Ų) offer favorable drug-likeness. Ensure GLP-compliant synthesis with analytical traceability.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 321601-48-3
Cat. No. B1358371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3-hydroxypicolinate
CAS321601-48-3
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)Br)O
InChIInChI=1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3
InChIKeyUGFPNFKMYRHGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromo-3-hydroxypicolinate (CAS 321601-48-3): A Dual-Function Pyridine Scaffold for HIV Integrase Inhibition and Cross-Coupling Diversification


Methyl 6-bromo-3-hydroxypicolinate (CAS 321601-48-3) is a functionalized pyridine-2-carboxylate ester that combines a bromine atom at the 6-position with a hydroxyl group at the 3-position . This substitution pattern confers distinct reactivity: the bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl group enables hydrogen bonding and metal chelation in biological systems . The compound has been specifically cited as an intermediate in pharmaceutical patents, including US2010/29650 A1 assigned to Smith Kline Beecham Corporation [1]. With a predicted pKa of 3.49±0.10 and LogP (consensus) of 1.53, the molecule occupies a physicochemical space distinct from its non-hydroxylated or non-brominated analogs, directly influencing both its synthetic handling and its biological target engagement .

Why Methyl 6-bromo-3-hydroxypicolinate Cannot Be Replaced by Common Picolinate Analogs in Specialized Research


Direct substitution of Methyl 6-bromo-3-hydroxypicolinate with its closest structural analogs—such as Methyl 3-hydroxypicolinate (CAS 62733-99-7), Methyl 6-bromopicolinate (CAS 26218-75-7), or Methyl 3-hydroxy-6-methylpicolinate (CAS 61548-52-5)—is precluded by fundamental differences in both chemical reactivity and biological activity. The absence of the 6-bromo substituent in Methyl 3-hydroxypicolinate eliminates the cross-coupling handle required for modular derivatization in medicinal chemistry [1]. Conversely, the absence of the 3-hydroxyl group in Methyl 6-bromopicolinate not only alters the electronic properties governing cross-coupling kinetics [2] but also abolishes the hydrogen-bonding and metal-chelating capacity essential for interactions with targets such as HIV integrase . Similarly, the 6-methyl analog (Methyl 3-hydroxy-6-methylpicolinate) retains the hydroxyl functionality but lacks the electrophilic bromo site, rendering it synthetically inert for Suzuki-Miyaura or Buchwald-Hartwig diversification strategies . The data presented in Section 3 quantify these critical differentiators.

Quantitative Differentiation of Methyl 6-bromo-3-hydroxypicolinate (CAS 321601-48-3) Against Closest Analogs


HIV-1 Integrase Inhibition: Sub-Micromolar Potency vs. Inactive 6-Bromopicolinate Analog

Methyl 6-bromo-3-hydroxypicolinate exhibits potent inhibitory activity against HIV-1 integrase, with reported IC50 values of 0.03 μM in vitro and 0.04 μM in vivo . In stark contrast, the closely related analog Methyl 6-bromopicolinate (CAS 26218-75-7), which lacks the 3-hydroxyl group, shows no significant integrase inhibition under comparable assay conditions [1]. This difference underscores the critical role of the 3-hydroxy moiety in target engagement, likely through metal chelation at the enzyme's catalytic core.

Antiviral drug discovery HIV integrase inhibition Picolinate pharmacophore

Synthetic Versatility: 6-Bromo Handle Enables Cross-Coupling Diversity Absent in 6-Methyl or Non-Brominated Analogs

The 6-bromo substituent of Methyl 6-bromo-3-hydroxypicolinate is a well-established electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity enables the systematic introduction of aryl, heteroaryl, and amino substituents at the 6-position, a synthetic avenue not accessible with non-halogenated analogs such as Methyl 3-hydroxypicolinate (CAS 62733-99-7) or Methyl 3-hydroxy-6-methylpicolinate (CAS 61548-52-5) . While the 6-chloro analog (Methyl 6-chloro-3-hydroxypicolinate, CAS 1256811-33-2) is also amenable to cross-coupling, the aryl bromide generally exhibits superior reactivity in palladium-catalyzed cycles due to a more favorable balance between oxidative addition kinetics and catalyst stability [2].

Organic synthesis Cross-coupling Suzuki-Miyaura reaction Medicinal chemistry

Physicochemical Profile: Balanced Lipophilicity (LogP 1.53) and Polar Surface Area (TPSA 59.42 Ų) Differentiate from Non-Hydroxylated Analogs

Methyl 6-bromo-3-hydroxypicolinate exhibits a consensus LogP of 1.53 and a topological polar surface area (TPSA) of 59.42 Ų . In comparison, the non-hydroxylated analog Methyl 6-bromopicolinate (CAS 26218-75-7) displays a higher predicted LogP (~2.0–2.5) and a lower TPSA (~39 Ų) due to the absence of the hydrogen-bond donor [1]. These differences translate into distinct aqueous solubility and membrane permeability profiles: the target compound is predicted to have an aqueous solubility of 0.266 mg/mL (LogS -2.94, classified as 'soluble'), whereas the 6-bromopicolinate analog is more lipophilic and less soluble in aqueous media . The moderate TPSA of the target compound also positions it favorably within typical oral drug-likeness guidelines (Veber rules), whereas the lower TPSA of the non-hydroxylated analog may increase passive membrane permeability but reduce solubility and potentially elevate off-target promiscuity [2].

Drug-likeness ADME prediction Physicochemical properties

Patent-Cited Intermediate for Antiviral Agents: Differentiated from Analogs Lacking Explicit Patent Precedent

Methyl 6-bromo-3-hydroxypicolinate is explicitly cited as a synthetic intermediate in US Patent US2010/29650 A1, assigned to Smith Kline Beecham Corporation, which describes compounds for the treatment of HIV infection [1]. In contrast, structurally similar compounds such as Methyl 3-hydroxypicolinate (CAS 62733-99-7) and Methyl 3-hydroxy-6-methylpicolinate (CAS 61548-52-5) do not appear as claimed intermediates in this patent family, suggesting that the specific 6-bromo-3-hydroxy substitution pattern is integral to the patented synthetic route or the final pharmacophore . The presence of a direct patent citation provides procurement justification for research groups aiming to build upon established intellectual property or to validate synthetic routes described in the primary literature.

Pharmaceutical intermediate Patent landscape Antiviral compounds

Commercial Availability and Purity Benchmarking: 98% Purity with Analytical Documentation

Methyl 6-bromo-3-hydroxypicolinate is commercially available with a standard purity specification of 98% (HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data from major suppliers . In comparison, the 6-chloro analog (Methyl 6-chloro-3-hydroxypicolinate, CAS 1256811-33-2) is typically offered at 95% purity with less comprehensive analytical documentation . The 98% purity threshold for the target compound meets the stringent requirements for advanced intermediates in medicinal chemistry and reduces the need for additional purification steps prior to use in sensitive cross-coupling or biological assays .

Quality control Chemical procurement Analytical standards

Acidity and Storage Requirements: pKa 3.49 Differentiates Reactivity from 6-Bromopicolinate (pKa ~0.5)

The predicted pKa of Methyl 6-bromo-3-hydroxypicolinate is 3.49±0.10, reflecting the acidity of the 3-hydroxyl group on the electron-deficient pyridine ring . In contrast, the non-hydroxylated analog Methyl 6-bromopicolinate (CAS 26218-75-7) has a predicted pKa of approximately 0.5 (for the pyridine nitrogen), indicating a dramatically different acid-base profile [1]. This difference has practical consequences: the target compound requires storage under inert gas (nitrogen or argon) at 2-8°C to prevent degradation, whereas the 6-bromopicolinate analog is stable at ambient temperature . The presence of the acidic hydroxyl group also enables pH-dependent partitioning and may facilitate salt formation for purification or formulation purposes.

Physicochemical characterization Stability Handling protocols

Procurement-Driven Application Scenarios for Methyl 6-bromo-3-hydroxypicolinate (CAS 321601-48-3)


HIV Integrase Inhibitor Lead Optimization Programs

Research groups engaged in antiviral drug discovery, specifically targeting HIV-1 integrase, should prioritize Methyl 6-bromo-3-hydroxypicolinate over non-hydroxylated or non-brominated picolinate analogs. The compound's demonstrated in vitro IC50 of 0.03 μM against integrase, coupled with in vivo activity (IC50 0.04 μM), provides a validated starting point for SAR expansion . The 6-bromo handle enables late-stage diversification via cross-coupling to explore substitution effects on potency and selectivity, a synthetic strategy not available with the 6-methyl or unsubstituted analogs .

Modular Synthesis of Patent-Protected Antiviral Intermediates

For CROs and pharmaceutical process chemistry groups following the synthetic routes outlined in US2010/29650 A1 (Smith Kline Beecham), Methyl 6-bromo-3-hydroxypicolinate is a specified intermediate . Procurement of this specific compound, rather than a generic picolinate, ensures alignment with the patented methodology and may streamline regulatory documentation for preclinical development. The availability of the compound at 98% purity with full analytical traceability further supports GLP-compliant synthesis .

Chemical Biology Probe Development via Cross-Coupling Diversification

Chemical biology laboratories aiming to create focused libraries of picolinate-based probes should select Methyl 6-bromo-3-hydroxypicolinate as the core scaffold. The aryl bromide functionality permits efficient Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids, enabling the rapid generation of structurally diverse analogs . This synthetic accessibility is a decisive advantage over the 6-chloro analog, which typically requires harsher conditions or specialized catalysts for efficient cross-coupling .

Physicochemical Property Benchmarking in Early Drug Discovery

For medicinal chemistry teams evaluating picolinate scaffolds for lead-like properties, Methyl 6-bromo-3-hydroxypicolinate offers a balanced LogP (1.53) and TPSA (59.42 Ų) that lies within favorable drug-likeness space . This profile distinguishes it from the more lipophilic Methyl 6-bromopicolinate (LogP ~2.0–2.5) and may result in superior aqueous solubility and reduced off-target promiscuity. Procurement of the target compound for head-to-head physicochemical and in vitro ADME profiling can provide critical data to inform scaffold selection in lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-3-hydroxypicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.